1-(3-Fluoro-2-hydroxyphenyl)propan-2-one
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Overview
Description
1-(3-Fluoro-2-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9FO2 It is characterized by the presence of a fluorine atom, a hydroxyl group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-hydroxyphenyl)propan-2-one typically involves the reaction of 3-fluorophenol with propanone derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 3-fluorophenol reacts with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 3-fluoro-2-hydroxybenzoic acid.
Reduction: Formation of 1-(3-fluoro-2-hydroxyphenyl)propan-2-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Fluoro-2-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets. The hydroxyl and fluorine groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Phenylacetone: Similar structure but lacks the fluorine and hydroxyl groups.
1-(4-Fluoro-2-hydroxyphenyl)propan-1-one: Similar structure but with the fluorine atom in a different position.
1-(3-Fluoro-4-hydroxyphenyl)propan-2-one: Similar structure but with the hydroxyl group in a different position.
Uniqueness: 1-(3-Fluoro-2-hydroxyphenyl)propan-2-one is unique due to the specific positioning of the fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H9FO2 |
---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
1-(3-fluoro-2-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H9FO2/c1-6(11)5-7-3-2-4-8(10)9(7)12/h2-4,12H,5H2,1H3 |
InChI Key |
WXPIHTAAZPOTOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)F)O |
Origin of Product |
United States |
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